molecular formula C10H8F3NO3 B11086616 2-Hydroxy-6-methyl-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 106240-03-3

2-Hydroxy-6-methyl-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B11086616
CAS No.: 106240-03-3
M. Wt: 247.17 g/mol
InChI Key: QZHWAXGLXJUSHJ-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methyl-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one is a benzoxazinone derivative characterized by a hydroxy group at position 2, a methyl group at position 6, and a trifluoromethyl (CF₃) group also at position 2. This compound belongs to a class of heterocyclic molecules with a fused benzoxazine core, which is associated with diverse biological activities, including antifungal, antimicrobial, and receptor antagonism properties.

Properties

CAS No.

106240-03-3

Molecular Formula

C10H8F3NO3

Molecular Weight

247.17 g/mol

IUPAC Name

2-hydroxy-6-methyl-2-(trifluoromethyl)-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C10H8F3NO3/c1-5-2-3-7-6(4-5)14-8(15)9(16,17-7)10(11,12)13/h2-4,16H,1H3,(H,14,15)

InChI Key

QZHWAXGLXJUSHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(C(=O)N2)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Solvent-Free or Microwave-Assisted Condensation

A primary synthetic route involves the condensation of 6-methylsalicylaldehyde with trifluoroacetic acid derivatives (e.g., ethyl trifluoroacetoacetate) under solvent-free or microwave conditions. VulcanChem reports yields exceeding 70% within 2–4 hours.

  • Mechanism : Base-catalyzed cyclocondensation forms the benzoxazinone core.

  • Advantages : Reduced reaction time (microwave: 15–30 minutes) and elimination of hazardous solvents.

  • Example :

    6-Methylsalicylaldehyde+CF3COCH2COOEtEtOH, ΔTarget Compound\text{6-Methylsalicylaldehyde} + \text{CF}_3\text{COCH}_2\text{COOEt} \xrightarrow{\text{EtOH, Δ}} \text{Target Compound}

Transition-Metal-Catalyzed Decarboxylative Cyclization

Palladium/Copper-Mediated Intramolecular Cyclization

N-Benzoyl trifluoromethyl-benzoxazinones undergo decarboxylative cyclization using Pd(PPh3_3)4_4 or CuI catalysts to yield tetra-substituted benzoxazines.

  • Conditions : DMF, 80–100°C, 12–24 hours.

  • Key Step : Decarboxylation generates an amide oxygen nucleophile, enabling C1-attack on metal-coordinated intermediates.

  • Yield : 65–92% for analogous trifluoromethyl-benzoxazines.

Electrochemical Reductive Cyclization

Cathodic Reduction of Nitro Precursors

Electrochemical methods using glassy carbon electrodes in methanolic H2_2SO4_4 reduce nitro intermediates to hydroxamic acids, followed by cyclization.

  • Setup : Undivided cell, constant current (5.2 mA/cm2^2), 10°C.

  • Efficiency : 70–90% yield for related benzoxazinones.

  • Limitation : Requires specialized equipment and optimization for trifluoromethyl incorporation.

Multi-Step Synthesis via Hofmann Rearrangement

Phthalide Aminolysis and Rearrangement

A two-step process converts 3-methylisobenzofuran-1(3H)-one to the target compound:

  • Aminolysis : React with NH3_3/H2_2O to form 2-amino-6-methylphenol.

  • Hofmann Rearrangement : Treat with triphosgene (COCl2_2) to cyclize into the benzoxazinone core.

  • Yield : 60–75% after purification.

Microwave-Assisted Alkylation-Cyclization

One-Pot Alkylation and Cyclization

A patent (WO2014097188A1) describes microwave-assisted N-alkylation of 2-nitroaryl ethers followed by reduction and cyclization:

  • Reagents : 2-Nitro-6-methylphenol, trifluoromethylalkyl bromide, LiOH.

  • Conditions : 150°C, 20–30 minutes, 80% yield.

Comparative Analysis of Methods

MethodConditionsYield (%)TimeScalability
CondensationSolvent-free, 80°C70–752–4 hHigh
Microwave Cyclization150°C, MW80–8520–30 minModerate
Decarboxylative CyclizationPd/Cu, DMF, 100°C65–9212–24 hLow
ElectrochemicalH2_2SO4_4, 10°C70–904–6 hLow
Hofmann RearrangementTriphosgene, rt60–758–12 hModerate

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-methyl-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Various substituted benzoxazinones.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it valuable in pharmaceutical applications:

  • Antimicrobial Properties : Various studies have demonstrated that benzoxazinone derivatives possess significant antimicrobial activity against a spectrum of bacteria and fungi. These compounds are being explored as potential lead compounds for new antimicrobial agents .
  • Antiproliferative Effects : Research indicates that 2-Hydroxy-6-methyl-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one derivatives show promising antiproliferative effects against cancer cell lines. Investigations into their mechanisms of action are ongoing, with some derivatives exhibiting selective toxicity towards tumor cells while sparing normal cells .

Material Science Applications

In addition to biological applications, this compound has potential uses in material science:

  • Polymer Chemistry : The incorporation of benzoxazinone structures into polymer matrices can enhance thermal stability and mechanical properties. These materials may find applications in coatings and composite materials .

Case Study 1: Antimicrobial Activity

A study conducted by Bollu et al. evaluated the antimicrobial efficacy of various synthesized benzoxazinones, including this compound. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antibiotic candidates .

Case Study 2: Anticancer Evaluation

In another significant study, researchers synthesized a series of benzoxazinone derivatives and tested their anticancer properties against several cell lines. The findings revealed that some compounds led to a marked reduction in cell viability in cancerous cells while having minimal effects on normal cells, highlighting their therapeutic potential in oncology .

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-methyl-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances its binding affinity and stability, making it a potent modulator of biological pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name / Substituents (Positions) Key Functional Groups Biological Activity Key References
Target Compound : 2-Hydroxy-6-methyl-2-CF₃ -OH (C2), -CH₃ (C6), -CF₃ (C2) Not explicitly reported; inferred antifungal/antimicrobial potential
14n : 6-[Pyrazole]-2H-1,4-benzoxazin-3(4H)-one Pyrazole (C6), -CF₃ (pyrazole) Mineralocorticoid receptor antagonist
Propanolamine derivatives Propanolamine (side chain) Broad-spectrum antimicrobial
6-Chloro-2H-1,4-benzoxazin-3(4H)-one -Cl (C6) Herbicidal, antifungal
2,2-Dimethyl-6-nitro -NO₂ (C6), -CH₃ (C2) Not explicitly reported; nitro group may enhance reactivity
Fluconazole analogues Benzoxazinone replacing triazole Anti-Candida activity
Glucosylated derivatives -Glucosyl (C2) Enhanced solubility, plant-derived

Physicochemical and Stability Considerations

  • Metabolic Stability : The CF₃ group resists oxidative metabolism, contrasting with compounds like S-53482 (), which undergoes sulfonic acid conjugation. However, the hydroxy group at C2 may make the target compound prone to phase II metabolism (e.g., glucuronidation) .
  • Chemical Stability : 2-Hydroxy derivatives (e.g., ) are susceptible to ring-opening under alkaline conditions, whereas 2,2-dimethyl derivatives () exhibit greater stability due to steric protection .

Structure-Activity Relationship (SAR) Trends

  • Position 2 : Hydroxy or alkyl groups here influence hydrogen bonding and steric effects. For example, 2-hydroxy derivatives (target compound) may have lower stability but higher polarity than 2,2-dimethyl analogues .
  • Position 6: Electron-withdrawing groups (-CF₃, -Cl, -NO₂) enhance electrophilicity and receptor binding. The target compound’s -CH₃ at C6 is less electron-withdrawing, which may reduce reactivity compared to 6-nitro or 6-chloro derivatives .
  • Hybrid Structures: Incorporating heterocycles (e.g., pyrazole in 14n) or propanolamine chains () expands therapeutic scope by targeting diverse biological pathways .

Biological Activity

2-Hydroxy-6-methyl-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one, commonly referred to as a benzoxazinone derivative, has garnered significant attention due to its diverse biological activities. This compound is part of a larger class of benzoxazinones known for their pharmacological properties, which include antimicrobial, antifungal, and potential anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.

The molecular formula of this compound is C10H8F3NO3, with a molecular weight of approximately 247.17 g/mol. The structure features a hydroxyl group and a trifluoromethyl group, which are significant for its biological activity.

PropertyValue
Molecular FormulaC10H8F3NO3
Molecular Weight247.17 g/mol
InChIKeyQZHWAXGLXJUSHJ-UHFFFAOYSA-N

Antimicrobial Activity

Research has demonstrated that benzoxazinone derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess inhibitory effects against various bacterial strains.

  • Case Study : A study evaluated the antibacterial activity of several benzoxazinones against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed minimum inhibitory concentrations (MIC) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The antifungal potential of this compound has also been explored. The benzoxazinone scaffold is known for its effectiveness against fungal pathogens.

  • Research Findings : In vitro assays revealed that this compound exhibited antifungal activity against Candida albicans and Aspergillus niger with IC50 values ranging from 10 to 20 µg/mL .

Phytotoxic Activity

Benzoxazinones are recognized for their allelopathic properties, affecting plant growth and development.

  • Observation : Compounds derived from the benzoxazinone structure have been shown to inhibit seed germination and root elongation in various plant species, suggesting potential applications in agriculture as natural herbicides .

Anticancer Activity

Emerging studies indicate that benzoxazinones may possess anticancer properties.

  • Preliminary Results : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines, demonstrating the potential for further development as anticancer agents .

Q & A

Q. What are the established synthetic routes for 2H-1,4-benzoxazin-3(4H)-one derivatives, and how can their purity be optimized?

The synthesis of benzoxazin-3-one derivatives typically involves cyclization reactions of substituted o-aminophenols with carbonyl compounds. For example, Shridhar et al. (1982) developed a general method using o-aminophenol and β-keto esters under acidic conditions . Rao et al. (2022) introduced propanolamine moieties via nucleophilic substitution reactions, achieving >95% purity through column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization . Key optimization steps include:

  • Reagent stoichiometry control (e.g., 1:1 molar ratio of o-aminophenol to trifluoromethyl ketone).
  • Catalyst selection (e.g., p-toluenesulfonic acid for cyclization).
  • Purification protocols (HPLC with C18 columns for polar derivatives) .

Q. How can the structural integrity of synthesized benzoxazin-3-one derivatives be validated?

Structural characterization employs:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., trifluoromethyl protons at δ 3.8–4.2 ppm) .
  • X-ray crystallography : Resolves stereochemistry, as demonstrated for 6-chloro-2H-1,4-benzoxazin-3(4H)-one (C–Cl bond length: 1.73 Å) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ions (e.g., [M+H]⁺ at m/z 194.15 for 6-nitro derivatives) .

Advanced Research Questions

Q. What pharmacological mechanisms are associated with trifluoromethyl-substituted benzoxazin-3-ones?

Trifluoromethyl groups enhance binding affinity to steroidal hormone receptors. For instance, compound 14n (6-[1-(4-fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one) acts as a nonsteroidal mineralocorticoid receptor (MR) antagonist (IC₅₀ = 12 nM) by mimicking steroidal hydrophobic interactions. Docking studies reveal hydrogen bonding with Gln776 and van der Waals contacts with Leu962 in MR’s ligand-binding domain .

Q. How do aromatic substituents influence the phytotoxic activity of benzoxazin-3-one derivatives?

Substituents at C-6 and C-7 significantly modulate herbicidal activity:

SubstituentPositionPhytotoxicity (IC₅₀, μM)Selectivity Index*
-FC-618.2 (Lolium rigidum)1.8
-FC-715.7 (Avena fatua)2.4
-ClC-620.1 (L. rigidum)1.5

*Selectivity Index = IC₅₀(weed)/IC₅₀(wheat). Fluorination at C-7 (7F-D-DIBOA) maximizes selectivity by reducing dipole moment (μ = 4.2 D) and optimizing molecular volume (V = 220 ų) .

Q. What analytical methods are recommended for studying benzoxazin-3-one degradation in ecological systems?

  • HPLC-DAD : Quantifies degradation products like DIBOA and DIMBOA (retention times: 8.2 and 11.5 min, respectively; λ = 280 nm) .
  • GC-MS : Detects volatile derivatives (e.g., benzoxazolin-2-one; m/z 149 [M]⁺) .
  • Bioassays : Seedling growth inhibition assays (e.g., 72-h exposure in agar) to assess residual phytotoxicity .

Q. How can contradictions in bioactivity data across studies be resolved?

Contradictions often arise from:

  • Variability in assay conditions (e.g., pH-dependent stability of the 2-hydroxy group).
  • Species-specific receptor binding (e.g., MR antagonist activity in rats vs. humans).
    Resolution strategies:
    • Standardize bioassays using OECD guidelines.
    • Perform molecular dynamics simulations to predict species-specific interactions .

Methodological Considerations

Q. What safety protocols are critical when handling benzoxazin-3-one derivatives?

  • PPE : Nitrile gloves, FFP2 masks, and fume hoods (vapor pressure = 0.12 mmHg at 25°C) .
  • Waste disposal : Neutralize acidic degradation products with NaHCO₃ before incineration .

Q. How can structure-activity relationships (SAR) guide the design of novel derivatives?

SAR studies prioritize:

  • Electron-withdrawing groups (e.g., -CF₃, -NO₂) at C-6/C-7 to enhance receptor binding .
  • Steric effects : Methyl groups at C-2 improve metabolic stability (t₁/₂ > 6 h in liver microsomes) .
  • Computational modeling : CoMFA and docking scores (e.g., Glide XP score > −8.0 kcal/mol) .

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